
1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid
Overview
Description
1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid (CAS: 1125-29-7, molecular formula: C₇H₁₀N₂O₂) is a pyrazole-based carboxylic acid derivative characterized by three methyl groups at positions 1, 3, and 5 of the pyrazole ring. It is a white crystalline solid with a melting point of 218–219°C and is utilized as a key intermediate in pharmaceutical and agrochemical syntheses. This compound is notably employed in the preparation of purine derivatives and antimicrobial agents . Its structural rigidity and electron-rich pyrazole core make it a versatile scaffold for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylpyrazole with ethyl acetate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the use of continuous flow reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazole-4-methanol .
Scientific Research Applications
Agricultural Applications
One of the primary applications of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid is in the development of fungicides. Research has demonstrated that this compound can effectively control various phytopathological diseases by disrupting metabolic pathways in fungal organisms.
Fungicidal Activity
A notable study highlighted the compound's effectiveness against ascomycete fungi such as Botrytis cinerea and Rhizoctonia solani. The compound exhibited high levels of control in enzyme inhibition tests and in vivo tests. Its mode of action involves inhibiting succinate dehydrogenase (SDH), which is crucial for fungal respiration and energy production. This mechanism is particularly valuable as it addresses resistance issues commonly seen with other fungicides.
Case Study:
In a comparative study against carboxin, a well-known fungicide, this compound demonstrated superior efficacy at lower concentrations, suggesting its potential as a more potent alternative in agricultural applications .
Materials Science Applications
In addition to its agricultural uses, this pyrazole derivative has been explored for its potential in materials science, particularly as an electrode material in electrocatalytic processes.
Electrocatalytic Properties
The compound has shown promise in enhancing the efficiency of electrocatalytic oxidation reactions. Its unique structural features contribute to improved electron transfer rates and stability during electrochemical processes.
Case Study:
Research conducted on the use of this compound as an electrode material revealed significant improvements in catalytic activity compared to traditional materials. This was attributed to its high surface area and favorable electronic properties .
Biological Applications
The compound also finds applications in biological research, particularly in cell biology and molecular biology.
Cell Culture and Modification
In laboratory settings, this compound is utilized for cell culture modifications. Its ability to influence cellular pathways makes it a valuable tool for researchers studying cell signaling and metabolism.
Example Application:
Studies have shown that the incorporation of this compound into cell culture media can enhance the growth rates of certain cell lines by modulating metabolic pathways .
Mechanism of Action
The mechanism of action of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways are still under investigation and may vary based on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Structural and Physicochemical Differences
The following table summarizes critical distinctions between 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid and its analogs:
Key Observations :
- Substituent Effects : The additional methyl group in the 1,3,5-trimethyl derivative increases hydrophobicity and steric bulk compared to 3,5-dimethyl and 1,3-dimethyl analogs, influencing solubility and reactivity .
- Acidity : The 3,5-dimethyl analog exhibits stronger acidity (pKa ~2.5–3.0) due to fewer electron-donating methyl groups stabilizing the carboxylate anion .
- Synthetic Utility : Fluorinated derivatives like 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid are prioritized in drug discovery for improved bioavailability and resistance to oxidative metabolism .
Research Findings and Industrial Relevance
- Thermal Stability : The 1,3,5-trimethyl derivative’s higher melting point (218°C vs. 237°C for 3,5-dimethyl) correlates with its crystalline lattice stability, favoring industrial-scale processing .
- Biological Activity : Marine-derived this compound exhibits moderate antimicrobial activity against Gram-positive bacteria, unlike its synthetic analogs .
- Market Availability : Priced at $285.73/g (97% purity, Thermo Scientific), the trimethyl derivative is more expensive than 3,5-dimethyl analogs ($35.10/g) due to complex synthesis .
Biological Activity
1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid (TMPCA) is a heterocyclic organic compound with the molecular formula and a molar mass of 154.17 g/mol. This compound is characterized by a pyrazole ring substituted with three methyl groups and a carboxylic acid group, which contributes to its diverse biological activities and applications in scientific research.
Antimicrobial Properties
TMPCA has shown promising antimicrobial activity. In studies involving related pyrazole compounds, significant antibacterial effects were observed against various bacterial strains. For instance, compounds structurally similar to TMPCA exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL against Staphylococcus aureus, Escherichia coli, and other pathogens .
Anti-inflammatory Effects
Research indicates that TMPCA may possess anti-inflammatory properties. Pyrazole derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. Some derivatives demonstrated selectivity for COX-2 with IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac .
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
---|---|---|---|
TMPCA | TBD | TBD | TBD |
Compound A | 5.40 | 0.01 | 344.56 |
Compound B | TBD | TBD | TBD |
The precise mechanism of action for TMPCA remains under investigation; however, its structure suggests potential interactions with various biological targets. The presence of the carboxylic acid group may facilitate interactions with enzymes involved in metabolic pathways and cellular signaling .
Case Studies
Several studies have explored the biological activity of TMPCA and its derivatives:
- Anti-inflammatory Study : A recent study evaluated the anti-inflammatory effects of several pyrazole derivatives, including TMPCA, using a carrageenan-induced rat paw edema model. The results indicated that certain derivatives exhibited significant reductions in edema compared to controls, suggesting potential therapeutic applications in inflammatory diseases .
- Antibacterial Activity : Another investigation focused on the antibacterial properties of TMPCA-related compounds against common pathogens. The study highlighted that specific modifications to the pyrazole ring could enhance antimicrobial efficacy, paving the way for novel antibiotic development .
Synthesis and Applications
TMPCA serves as a versatile building block in synthetic organic chemistry, facilitating the development of more complex heterocyclic compounds. Its applications extend beyond biology into fields such as materials science and medicinal chemistry .
Future Directions
Ongoing research aims to elucidate the full spectrum of biological activities associated with TMPCA and its derivatives. The exploration of structure-activity relationships (SAR) will be crucial in optimizing these compounds for therapeutic use.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid?
The compound is typically synthesized via cyclocondensation reactions. For example, analogous pyrazole-4-carboxylic acids are prepared by reacting β-ketoesters (e.g., ethyl acetoacetate) with hydrazine derivatives under controlled conditions. A common method involves cyclocondensation with dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine, followed by hydrolysis to yield the carboxylic acid moiety . Key parameters include temperature control (50–100°C), solvent selection (e.g., THF, ethanol), and stoichiometric ratios of reactants.
Q. How is this compound characterized using spectroscopic methods?
- NMR Spectroscopy : H and C NMR are critical for confirming substitution patterns and regiochemistry. For example, pyrazole ring protons resonate between δ 7.2–8.0 ppm, while methyl groups appear as singlets near δ 2.1–2.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M] at m/z 238.0961 for CHN) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Stretching vibrations for the carboxylic acid group (C=O at ~1700 cm) and pyrazole ring (C=N at ~1600 cm^{-1) are diagnostic .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound under varying conditions?
Yield optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates compared to non-polar solvents .
- Catalysis : Copper(I) catalysts (e.g., CuSO/sodium ascorbate) improve cycloaddition efficiencies in Huisgen reactions for hybrid derivatives .
- Temperature Gradients : Slow warming (0°C → 50°C) minimizes side reactions during azide coupling .
- Purification : Flash chromatography with gradient elution (e.g., cyclohexane/ethyl acetate 0–25%) achieves >85% purity .
Q. How should researchers address discrepancies in spectral data during characterization?
Discrepancies often arise due to tautomerism in pyrazole rings or impurities. Strategies include:
- Cross-Verification : Compare experimental NMR data with computed spectra from density functional theory (DFT) .
- Supplementary Techniques : Use X-ray crystallography (for solid-state structure) or 2D NMR (COSY, HSQC) to resolve ambiguities .
- Supplier Caution : Commercial samples may lack analytical validation; independent LC-MS or elemental analysis is recommended .
Properties
IUPAC Name |
1,3,5-trimethylpyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-4-6(7(10)11)5(2)9(3)8-4/h1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIOGQJFLIPRBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353049 | |
Record name | 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1125-29-7 | |
Record name | 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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